molecular formula C18H15BrFNO B1327385 (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-62-7

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327385
CAS No.: 898763-62-7
M. Wt: 360.2 g/mol
InChI Key: KHXPQVXQNVTUFZ-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of bromine, fluorine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyrrole moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-38-7, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrFNOC_{18}H_{15}BrFNO with a molecular weight of 360.22 g/mol. The structure consists of a brominated fluorophenyl moiety linked to a pyrrol-derived phenyl group through a ketone functional group. This unique structure suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound could have cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The presence of halogenated phenyl groups often correlates with enhanced antimicrobial activity.
  • Neurological Effects : Due to the presence of the pyrrol moiety, there may be implications for neuropharmacological effects.

Anticancer Activity

Recent investigations into the anticancer properties of similar compounds have shown promising results. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited IC50 values below 20 µM against human glioblastoma and melanoma cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (Glioblastoma)15Apoptosis
Compound BWM793 (Melanoma)18Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. A comparative study showed that compounds with bromine and fluorine substituents displayed significant antibacterial activity against multi-drug resistant strains.

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMIC (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli16

Neurological Implications

The pyrrol moiety in the compound suggests potential neurological applications. Compounds containing similar structures have been investigated for their anticonvulsant properties, showing efficacy in animal models.

Neuropharmacological Studies

Research has indicated that derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for further development. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : The structural components may allow for binding to specific receptors involved in neurotransmission or cell signaling pathways.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXPQVXQNVTUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643946
Record name (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-62-7
Record name Methanone, (4-bromo-2-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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